molecular formula C12H10N4OS B6048708 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile

Cat. No.: B6048708
M. Wt: 258.30 g/mol
InChI Key: UKACFRCZFJJGHK-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile typically involves the reaction of 4-amino-6-oxo-1H-pyrimidine-2-thiol with a suitable benzonitrile derivative. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions usually include a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA). The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile can be compared with other pyrimidine derivatives such as:

These compounds share similar mechanisms of action but differ in their specific molecular structures and therapeutic applications. The unique structure of this compound allows for distinct interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c13-6-8-3-1-2-4-9(8)7-18-12-15-10(14)5-11(17)16-12/h1-5H,7H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKACFRCZFJJGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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